molecular formula C14H11NOS B3050321 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- CAS No. 2514-36-5

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-

Cat. No. B3050321
CAS RN: 2514-36-5
M. Wt: 241.31 g/mol
InChI Key: GTTHESNNWLOVLD-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- , also known as Benzisothiazolone , is a heterocyclic compound with the following chemical formula: C₇H₅NOS . It belongs to the class of benzothiazoles and exhibits intriguing properties due to its unique structure.


Synthesis Analysis

  • Copper-Catalyzed Consecutive Reaction

    • An efficient method involves the use of 2-halobenzamides and carbon disulfide as starting materials. Under copper-catalyzed conditions, these precursors react consecutively to yield benzisothiazol-3(2H)-ones. The reaction proceeds via the formation of S–C bonds and S–N bonds , providing the target products in yields ranging from 30% to 89% for various examples .
  • Cyclization with Thionyl Chloride

    • Another route involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This method affords 2-substituted 1,2-benzisothiazol-3(2H)-ones in high yields .

Scientific Research Applications

Electrochemical Studies

  • Electrochemical Oxidation: 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- and related compounds have been studied for their electrochemical oxidation properties. Research using microelectrode techniques has shown that controlled potential electrolysis of these compounds results in the formation of corresponding sulphoxides, proceeding through an ECE mechanism (Müller et al., 1994).

Antifungal Activity

  • Antifungal Agents: Compounds based on the 1,2-Benzisothiazol-3(2H)-one scaffold, including the 2-(phenylmethyl) derivative, have been identified as broad-spectrum antifungal agents. Preliminary studies indicate the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal antifungal activity (Dou et al., 2011).

Synthesis and Chemical Properties

  • Synthesis Techniques: The synthesis of 1,2-Benzisothiazol-3(2H)-one, including its derivatives, has been achieved through various methods. For example, treatment of 2-mercaptobenzoic acid with diphenyl phosphoryl azide followed by low-temperature cyclization yields 1,2-Benzisothiazol-3(2H)-one (Chiyoda et al., 2000).

Antimicrobial Properties

  • Antimicrobial Activity: Fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones, including the 2-(phenylmethyl) variant, exhibit significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms. Structure-activity relationships have been proposed for these compounds (Carmellino et al., 1994).

Crystallography and Structure

  • Crystal Structure Analysis: The crystal structure of certain derivatives of 1,2-Benzisothiazol-3(2H)-one has been analyzed, providing insights into molecular geometry and interactions. For example, the structure of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been examined, revealing a monomeric and five-coordinate tin structure (Ng et al., 1989).

Chemical Reactivity and Applications

  • Chemical Reactivity: The reactivity and applications of 1,2-Benzisothiazol-3(2H)-one derivatives have been extensively studied. For instance, their use as inhibitors of human mast cell tryptase has been explored, showing potential for therapeutic applications in inflammation control (Combrink et al., 1998).

Bioactivity and Potential Applications

  • Bioactivity Studies: The synthesis and evaluation of 1,2-Benzisothiazol-3(2H)-one derivatives for their anti-bacterial activity have been conducted. These studies aim to establish whether coupling these biocides to polymers can enhance their "biostability" and effectiveness (Viani et al., 2017).

Computational and Thermodynamic Analysis

  • Computational and Thermodynamic Studies: Experimental and computational analyses have been conducted to understand the energetics of 1,2-benzisothiazol-3(2H)-ones, providing insights into their stability, reactivity, and potential applications in various fields (Miranda et al., 2011).

Safety and Hazards

  • Environmental Impact : Zersetzungsprodukte (decomposition products) of benzisothiazolones can release toxic gases such as carbon monoxide , carbon dioxide , sulfur dioxide , and nitrogen oxides .

properties

IUPAC Name

2-benzyl-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-14-12-8-4-5-9-13(12)17-15(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTHESNNWLOVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431485
Record name 2-benzyl-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-

CAS RN

2514-36-5
Record name 2-benzyl-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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